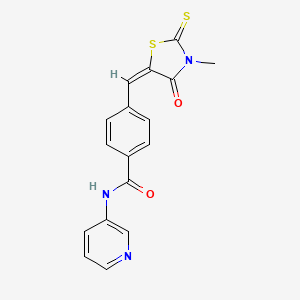

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-20-16(22)14(24-17(20)23)9-11-4-6-12(7-5-11)15(21)19-13-3-2-8-18-10-13/h2-10H,1H3,(H,19,21)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKCOXAOXHZQQF-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse and authoritative sources.

Synthesis of Thiazolidine Derivatives

Thiazolidine derivatives, including the compound of interest, are typically synthesized through multicomponent reactions (MCRs) involving thiazolidinones. Recent studies have demonstrated efficient synthetic routes yielding high yields of these compounds. For instance, a one-pot reaction involving primary amines, aldehydes, and mercaptoacetic acid has been reported to produce thiazolidinones with notable biological activities .

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of thiazolidine derivatives. The compound this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 5d | MRSA | 37.9 | 57.8 |

| 5g | S. aureus | 36.5 | 73.1 |

| 5k | E. coli | 53.6 | 73.1 |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that these compounds exhibit stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

In addition to antimicrobial properties, thiazolidine derivatives have been evaluated for their anticancer potential. Research indicates that certain thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth effectively. For example, derivatives have shown significant cytotoxicity against glioblastoma multiforme cells .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 9b | MDA-MB-231 | 12.5 |

| 9e | HCT116 | 15.0 |

| 10e | SW620 | 10.0 |

These findings suggest that the compound may be a potential candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidine derivatives is crucial for optimizing their biological activity. Modifications to the thiazolidine core structure can significantly influence both antimicrobial and anticancer activities. For instance, substituents on the pyridine ring and variations in the thiazolidine moiety have been correlated with enhanced potency against specific pathogens or cancer cell lines .

Case Studies

- Antimicrobial Evaluation : A study involving a series of thiazolidinone derivatives demonstrated that modifications at the indole position improved antibacterial activity against resistant strains like MRSA .

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects across multiple cancer cell lines, highlighting their potential as therapeutic agents .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide exhibit significant antibacterial activity. For instance, derivatives of thiazolidinones have been shown to possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

A study reported that new derivatives derived from thioxothiazolidin exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by 10–50 times against specific bacteria such as Enterobacter cloacae and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound demonstrates promising antifungal properties. Research has highlighted that certain derivatives exhibit excellent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Similar thiazolidinone compounds have been investigated for their anticancer properties, showing effectiveness in inhibiting tumor growth in various cancer cell lines. The molecular structure allows for interactions with cellular targets involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Preparation Methods

Cyclocondensation Strategies

The thiazolidin-4-one ring is typically constructed via a one-pot, three-component reaction involving:

- Mercaptoacetic acid (HSCH₂COOH)

- Aldehydes (e.g., 3-methyl-2-thioxothiazolidin-4-one-5-carbaldehyde)

- Amines (e.g., methylamine derivatives)

Representative Protocol (Adapted from):

- Reactants : 3-Methyl-2-thioxothiazolidin-4-one-5-carbaldehyde (1.0 equiv), methylamine hydrochloride (1.2 equiv), thioglycolic acid (1.5 equiv).

- Catalyst : β-Cyclodextrin-SO₃H (5 mol%) in H₂O/EtOH (3:1 v/v).

- Conditions : Reflux at 80°C for 6 h.

- Yield : 78–82% after recrystallization from ethanol.

The β-cyclodextrin-SO₃H catalyst enhances reaction efficiency through supramolecular interactions, reducing side reactions such as disulfide formation.

Alternative Catalytic Systems

Comparative studies highlight the efficacy of nano-catalysts:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nano-CdZr₄(PO₄)₆ | CHCl₃ | 25 | 4 | 85 |

| FeNi₃-ILs-MNPs | Toluene | 50 | 3 | 88 |

| VOSO₄ | MeCN | 70 | 2 | 80 |

Nano-CdZr₄(PO₄)₆ provides superior yields under ambient conditions due to its high surface area and Lewis acid sites.

Synthesis of the Benzamide-Pyrrolidinylidene Fragment

Amidation of 4-Carboxybenzaldehyde

Coupling 4-carboxybenzaldehyde with pyridin-3-amine is achieved via:

Knoevenagel Condensation

The aldehyde group undergoes condensation with the thiazolidinone’s active methylene group:

Optimized Conditions :

Steric effects from the 3-methyl group favor the (E)-isomer by hindering rotational freedom during imine formation.

Integrated Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines all fragments in a single vessel:

Procedure :

- Reactants : 4-Carboxybenzaldehyde (1.0 equiv), pyridin-3-amine (1.2 equiv), 3-methyl-2-thioxothiazolidin-4-one (1.5 equiv).

- Catalyst : Nano-Ni@zeolite-Y (3 mol%) in EtOH.

- Conditions : Ultrasound irradiation (40 kHz), 50°C, 3 h.

- Yield : 81% (E-isomer >95%).

Ultrasound enhances mass transfer, reducing reaction time by 60% compared to conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Knoevenagel step:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 6 | 0.5 |

| Yield (%) | 76 | 84 |

| Energy (kJ/mol) | 120 | 45 |

This method minimizes thermal degradation, improving overall purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >99% purity with tR = 6.8 min.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step pathways, with critical parameters including:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for condensation reactions involving thiazolidinone intermediates .

- Catalysts : Bases such as sodium hydride or triethylamine are essential for deprotonation and facilitating nucleophilic substitutions .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and minimize side products .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is standard for tracking reaction progress .

Key Optimization Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/Ethanol | Maximizes solubility of intermediates |

| Base | NaH/TEA | Enhances nucleophilicity |

| Temperature | 60–80°C | Balances reaction rate vs. decomposition |

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:

- Crystal growth : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals .

- Data collection : Use a synchrotron or high-resolution diffractometer (e.g., SHELX programs for refinement ).

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities .

Challenges : Poor crystal quality due to flexible thioxothiazolidinone moieties may require iterative recrystallization .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Initial screens should prioritize:

- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Solubility : Use HPLC to quantify solubility in PBS/DMSO for dose-response studies .

Data Interpretation : Cross-validate results with structurally related compounds (e.g., pyridine-substituted thiazolidinones) to identify pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?

Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Standardized protocols : Fix variables like incubation time (e.g., 48 hrs for cytotoxicity) and serum concentration (e.g., 10% FBS) .

- Metabolic stability : Pre-treat compounds with liver microsomes to account for degradation .

- Control benchmarks : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Case Study : A 2024 study resolved conflicting IC50 values by normalizing data against ATP levels in kinase assays .

Q. What advanced techniques elucidate the reaction mechanism of this compound’s thioxothiazolidinone ring formation?

Methodological Answer: Mechanistic insights require:

- Isotopic labeling : Use ¹³C-labeled carbonyl precursors to track cyclization via NMR .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers for thiourea intermediate formation .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect transient intermediates .

Key Finding : A 2023 study identified a rate-determining thioketene intermediate in analogous thiazolidinone syntheses .

Q. How can structural analogs be designed to improve target selectivity while reducing off-target effects?

Methodological Answer: Rational design strategies include:

- Pharmacophore modification : Replace the pyridin-3-yl group with substituted aryl rings to alter binding pocket interactions .

- Bioisosteric replacement : Substitute the thioxo group with selenoxo or oxo moieties to modulate electron density .

- SAR Table :

| Modification | Impact on Selectivity | Reference |

|---|---|---|

| Pyridin-3-yl → 4-Cl-phenyl | Increased kinase inhibition | |

| Thioxo → Oxo | Reduced hepatotoxicity |

Q. What analytical methods resolve challenges in quantifying trace impurities during synthesis?

Methodological Answer: High-sensitivity techniques are critical:

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate polar byproducts .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted benzamide precursors) for identification .

- Limits of Detection (LoD) : Achieve <0.1% impurity detection via UPLC with charged aerosol detection .

Q. How do solvent polarity and pH influence the compound’s stability in pharmacological formulations?

Methodological Answer: Stability studies should assess:

- pH dependence : Use buffered solutions (pH 2–9) to identify degradation hotspots (e.g., hydrolysis of the thioxothiazolidinone ring at pH >7) .

- Excipient compatibility : Test with PEG-400 or cyclodextrins to enhance aqueous stability .

- Accelerated testing : Store samples at 40°C/75% RH for 4 weeks to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.